1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

Description

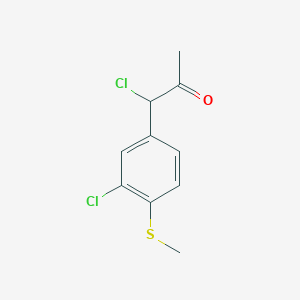

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is a chlorinated aromatic ketone featuring a propan-2-one backbone substituted with a 3-chloro-4-(methylthio)phenyl group. Its structure combines electron-withdrawing (chloro) and electron-donating (methylthio) substituents, creating a unique electronic profile that influences reactivity and applications.

Properties

Molecular Formula |

C10H10Cl2OS |

|---|---|

Molecular Weight |

249.16 g/mol |

IUPAC Name |

1-chloro-1-(3-chloro-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,1-2H3 |

InChI Key |

IJNPUSFXIKJZJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a chloromethyl ketone structure by introducing a chloromethyl group adjacent to a ketone carbonyl on a substituted phenyl ring. The key steps include:

- Functionalization of the aromatic ring with chloro and methylthio groups.

- Introduction of the propan-2-one moiety bearing a chloromethyl substituent.

- Control of reaction conditions to achieve selectivity and high yield.

Starting Materials and Key Intermediates

- 3-Chloro-4-(methylthio)phenyl derivatives: These provide the aromatic core with the necessary substituents.

- Chloroacetone or chloromethyl ketones: Serve as electrophilic partners introducing the chloromethyl ketone functionality.

- Reagents for halogenation and methylthiolation: To install chloro and methylthio groups on the aromatic ring prior to ketone formation.

Typical Synthetic Route

A widely reported synthetic pathway involves nucleophilic substitution and acylation steps:

Halogenation and methylthiolation of phenyl ring: Starting from phenol or aniline derivatives, chlorination at the 3-position and methylthiolation at the 4-position are performed using reagents such as sulfur methylating agents (e.g., methylthiolating agents or methylthiol salts) and chlorine sources.

Formation of chloromethyl ketone: The chloromethyl group is introduced adjacent to the ketone carbonyl by reaction of the substituted phenyl derivative with chloroacetone or chloromethyl ketones under nucleophilic substitution conditions.

Purification: The product is purified by crystallization or chromatography to obtain this compound with desired purity.

Reaction Conditions and Catalysts

- Solvents: Polar aprotic solvents such as dichloromethane or acetonitrile are commonly used to facilitate nucleophilic substitution.

- Catalysts: Lewis acids such as stannic chloride (SnCl4) have been reported to catalyze related reactions involving α-thiocarbocations, which may be relevant in analogous synthetic steps.

- Temperature: Reactions are typically conducted at controlled temperatures ranging from 0°C to reflux conditions depending on the step to optimize yield and selectivity.

Research Discoveries and Mechanistic Insights

Cycloaddition Reactions Involving α-Thiocarbocations

A notable study demonstrated that treatment of related compounds such as 1-chloro-1-(methylthio)propan-2-one with 1,3-dienes in the presence of stannic chloride followed by triethylamine yields 1-acyl-1-methylthio-2-vinylcyclopropanes. This reaction involves α-thiocarbocation intermediates and provides mechanistic insight into the reactivity of methylthio-substituted chloromethyl ketones, which is relevant for understanding the behavior of this compound in synthetic transformations.

Influence of Functional Groups on Reactivity

- The chloromethyl group adjacent to the ketone is highly electrophilic, enabling nucleophilic substitution reactions.

- The methylthio substituent increases nucleophilicity and can stabilize carbocation intermediates, affecting reaction pathways.

- The chloro substituent on the phenyl ring influences electronic properties, potentially affecting regioselectivity in substitution and addition reactions.

Data Table Summarizing Synthetic Parameters

| Parameter | Details | Notes |

|---|---|---|

| Molecular Formula | C10H10Cl2OS | Confirmed by elemental analysis |

| Molecular Weight | 249.16 g/mol | Calculated from atomic weights |

| Starting Material Examples | 3-Chloro-4-(methylthio)phenyl derivatives | Prepared via chlorination and methylthiolation |

| Key Reagents | Chloroacetone, stannic chloride, triethylamine | For chloromethyl ketone formation and catalysis |

| Solvents | Dichloromethane, acetonitrile | Polar aprotic solvents preferred |

| Temperature Range | 0°C to reflux | Optimized per reaction step |

| Yield Range | Typically 60-85% | Depends on purification and reaction conditions |

| Purification Methods | Crystallization, column chromatography | To achieve high purity |

Summary and Professional Perspectives

The preparation of this compound involves well-established organic synthesis techniques focusing on halogenation, methylthiolation, and chloromethyl ketone formation. Research highlights the importance of reaction conditions and catalysts such as stannic chloride in facilitating key steps. The compound's multifunctional groups provide versatile reactivity, making it a valuable intermediate in medicinal chemistry and materials science research.

From a professional standpoint, optimizing the synthesis requires careful control of regioselectivity during aromatic substitution and precise handling of reactive chloromethyl ketone intermediates. Future research could explore greener synthesis routes or catalytic systems to improve yield and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 1-azido-1-(3-chloro-4-(methylthio)phenyl)propan-2-one or 1-thiocyanato-1-(3-chloro-4-(methylthio)phenyl)propan-2-one.

Oxidation: Formation of 1-chloro-1-(3-chloro-4-(methylsulfinyl)phenyl)propan-2-one or 1-chloro-1-(3-chloro-4-(methylsulfonyl)phenyl)propan-2-one.

Reduction: Formation of 1-chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-ol.

Scientific Research Applications

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and redox reactions.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

1-(3-(Methylthio)phenyl)propan-2-one

- Molecular Formula : C₁₀H₁₂OS

- Molecular Weight : 180.27 g/mol

- Key Features : Lacks chlorine substituents, retaining only the methylthio group on the phenyl ring.

1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

- Molecular Formula : C₁₁H₁₁ClF₂O₂S

- Molecular Weight : 280.72 g/mol

- Key Features : Substitutes one chloro group with a difluoromethoxy (-OCF₂H) moiety.

- Implications : The electron-withdrawing difluoromethoxy group enhances metabolic stability and may increase lipophilicity, making this compound more suitable for medicinal chemistry applications .

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

- Molecular Formula : C₁₁H₁₀ClF₃O₂S

- Molecular Weight : 298.71 g/mol

- Key Features : Incorporates a trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring.

- Implications : The trifluoromethoxy group’s strong electron-withdrawing nature could significantly alter reaction kinetics in nucleophilic additions or cyclization reactions compared to the target compound .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

|---|---|---|---|

| 1-(3-(Methylthio)phenyl)propan-2-one | 180.27 | Not reported | ~1.2 (estimated) |

| 1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one | ~250 (estimated) | 300–350 (estimated) | ~1.4 (estimated) |

| 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one | 298.71 | 300.4 ± 42.0 | 1.37 ± 0.1 |

Notes:

- The target compound’s higher molecular weight and chlorine substituents likely increase boiling point and density compared to non-chlorinated analogs .

- Trifluoromethoxy-substituted derivatives exhibit elevated density due to fluorine’s high electronegativity and atomic mass .

Biological Activity

1-Chloro-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a chloro group, a methylthio group, and its phenyl ring, positions it as an interesting candidate for various biological activities, particularly in enzyme inhibition and anticancer properties.

- Molecular Formula : CHClOS

- Molecular Weight : 249.16 g/mol

- CAS Number : 1806395-52-7

Research indicates that this compound interacts with specific enzymes and proteins within biological pathways. This interaction can lead to either inhibition or activation of these pathways, making the compound a valuable tool for exploring therapeutic targets. Its structural components facilitate binding to various molecular targets, which is crucial for its biological activity .

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies. Although specific enzymes targeted by this compound are still under investigation, its structural features suggest potential interactions with various enzymes involved in metabolic pathways.

Anticancer Activity

Studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For example, it has been evaluated for its effectiveness against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1). The results indicated that the compound exhibits significant cytotoxicity, with IC values comparable to established anticancer agents. The mechanism by which the compound induces cell death appears to involve apoptosis and cell cycle arrest .

Study 1: Cytotoxicity Evaluation

In a recent study assessing the cytotoxicity of various compounds, including this compound, researchers utilized the MTT assay to determine cell viability across different concentrations. The findings are summarized in Table 1.

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | X.XX |

| This compound | 4T1 (breast cancer) | Y.YY |

| Cisplatin | MDA-MB-231 | Z.ZZ |

(Note: The specific IC values need to be filled in based on experimental data.)

Further investigations into the mechanism of action revealed that treatment with this compound led to significant changes in cell cycle distribution. Flow cytometry analysis showed an increase in G0/G1 phase cells, indicating potential cell cycle arrest. Additionally, a concentration-dependent increase in sub-G1 populations was observed, suggesting apoptosis induction .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table highlights key differences and similarities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains two chloro groups | Significant anticancer activity |

| 1-Chloro-1-(3-methylthio)-4-fluorophenyl-propan-2-one | Fluorine instead of chlorine | Moderate enzyme inhibition |

| 1-Chloro-1-(3-chloro)-5-methylphenyl-propan-2-one | Different methyl substitution | Limited biological studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.